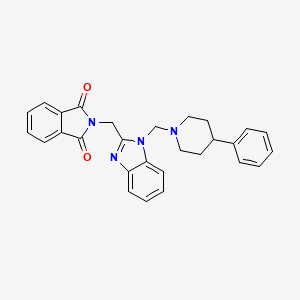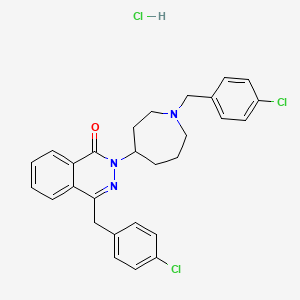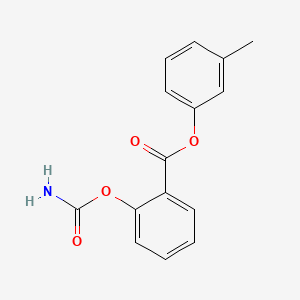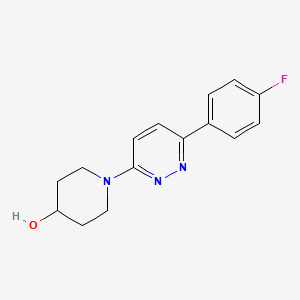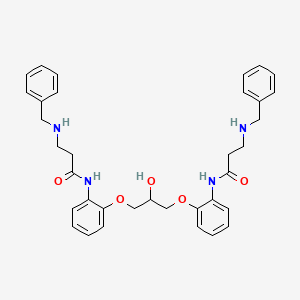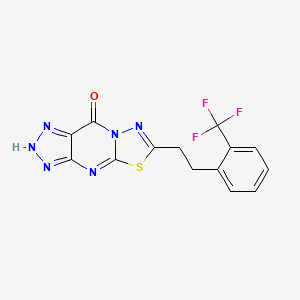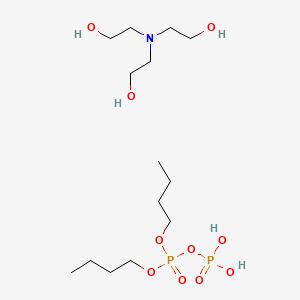
Einecs 304-335-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-335-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 304-335-6 typically involve large-scale chemical synthesis processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The production process may include steps such as reaction optimization, scaling up from laboratory to industrial scale, and implementing quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Einecs 304-335-6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
Einecs 304-335-6 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be utilized in biological studies to investigate its effects on biological systems.
Medicine: Research on this compound may explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 304-335-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool in various fields. By comparing it with similar compounds, its unique properties and potential can be better understood.
Properties
CAS No. |
94248-61-0 |
|---|---|
Molecular Formula |
C14H35NO10P2 |
Molecular Weight |
439.38 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dibutyl phosphono phosphate |
InChI |
InChI=1S/C8H20O7P2.C6H15NO3/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11;8-4-1-7(2-5-9)3-6-10/h3-8H2,1-2H3,(H2,9,10,11);8-10H,1-6H2 |
InChI Key |
BZNYAROPZCLFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


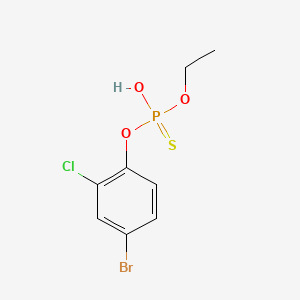
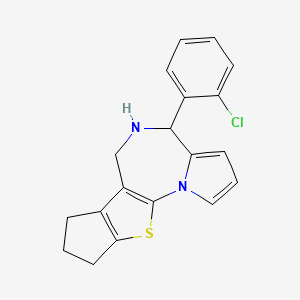

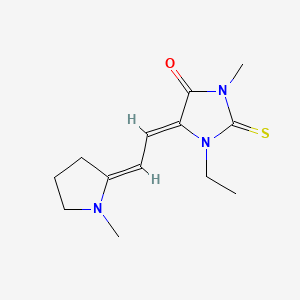

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)
